6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine

medicinal chemistry building block cross-coupling

6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 1464158-49-3, molecular formula C₁₃H₈BrClN₂, molecular weight 307.57 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class. This bicyclic nitrogen-bridged heterocyclic core is recognized as a privileged scaffold in medicinal chemistry with broad therapeutic applications spanning kinase inhibition, antimicrobial activity, and CNS modulation.

Molecular Formula C13H8BrClN2
Molecular Weight 307.57 g/mol
CAS No. 1464158-49-3
Cat. No. B1472633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine
CAS1464158-49-3
Molecular FormulaC13H8BrClN2
Molecular Weight307.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)Br)Cl
InChIInChI=1S/C13H8BrClN2/c14-10-3-6-13-16-7-12(17(13)8-10)9-1-4-11(15)5-2-9/h1-8H
InChIKeyLSOKFJXDGZVOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 1464158-49-3) Procurement Guide for Medicinal Chemistry Building Blocks


6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 1464158-49-3, molecular formula C₁₃H₈BrClN₂, molecular weight 307.57 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine scaffold class . This bicyclic nitrogen-bridged heterocyclic core is recognized as a privileged scaffold in medicinal chemistry with broad therapeutic applications spanning kinase inhibition, antimicrobial activity, and CNS modulation [1]. The compound features two halogen substituents: a bromine atom at the 6-position of the pyridine ring and a 4-chlorophenyl group at the 3-position of the imidazo core. This specific substitution pattern confers dual reactivity handles for sequential functionalization via cross-coupling chemistry, distinguishing it from mono-halogenated or unsubstituted analogs. The imidazo[1,2-a]pyridine scaffold serves as the basis for several marketed pharmaceuticals including zolpidem, alpidem, and olprinone [2].

Why 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs in Sequential Derivatization Workflows


Generic substitution with mono-halogenated or unsubstituted imidazo[1,2-a]pyridine analogs fails for this compound due to its uniquely orthogonal dual reactivity profile. The 6-bromo substituent serves as a handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, while the 3-(4-chlorophenyl) group provides an additional, less reactive chlorine site that remains intact during standard 6-bromo-selective coupling conditions . This differential reactivity enables sequential, regioselective functionalization without protecting group strategies. SAR studies of imidazo[1,2-a]pyridines have identified that halogen substitutions at the 2- and 6-positions significantly influence biological activity by modulating lipophilicity and target protein binding affinity . Furthermore, 6-bromoimidazo[1,2-a]pyridines exhibit substantially higher Suzuki-Miyaura coupling yields under microwave-assisted conditions compared to their 6-chloro counterparts, making this specific building block the preferred entry point for library synthesis [1]. Compounds lacking the 6-bromo handle (e.g., unsubstituted, methyl-substituted, or 6-chloro-only analogs) cannot participate in these transition metal-catalyzed transformations with comparable efficiency, fundamentally limiting downstream diversification potential.

Quantitative Differentiation Evidence for 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 1464158-49-3) vs. Closest Structural Analogs


Dual Halogen Reactivity vs. Mono-Halogenated Analogs: Enabling Sequential Functionalization

6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine possesses two halogen substituents with differential reactivity: a reactive C6-bromine for Suzuki-Miyaura and related Pd-catalyzed couplings, and a less reactive 4-chlorophenyl group that remains intact under conditions selective for aryl bromides [1]. In contrast, 3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS not specified, lacking the 6-bromo substituent) offers no handle for cross-coupling chemistry at the pyridine ring, while 6-bromo-3-phenylimidazo[1,2-a]pyridine (lacking the 4-chloro substituent) forfeits the secondary chlorine handle for potential orthogonal derivatization. This differential reactivity has been explicitly documented for imidazo[1,2-a]pyridine derivatives, where C2-bromine and C8-chlorine exhibit distinct coupling behavior enabling sequential functionalization without protecting group intervention .

medicinal chemistry building block cross-coupling

Superior Suzuki-Miyaura Coupling Efficiency: 6-Bromo vs. 6-Chloro Imidazopyridine Substrates

6-Bromoimidazo[1,2-a]pyridines demonstrate markedly higher reactivity than 6-chloro analogs in Suzuki-Miyaura cross-coupling reactions. Direct comparative investigation of 6-bromo- and 6-chloroimidazo[1,2-a]pyridines as substrates for microwave-assisted Suzuki-Miyaura coupling has established that the 6-bromo derivative provides superior coupling efficiency [1]. While specific yield data for the 3-(4-chlorophenyl) derivative is not reported in primary literature, the general principle is established: aryl bromides undergo oxidative addition to Pd(0) more readily than aryl chlorides due to lower C-Br bond dissociation energy. This differential reactivity is particularly pronounced under microwave-assisted conditions, where 6-bromo substrates achieve complete conversion in shorter reaction times compared to 6-chloro counterparts [1].

cross-coupling microwave-assisted synthesis medicinal chemistry

Validated Entry Point for PI3K/mTOR Dual Inhibitor Library Synthesis via PIK-75 Analog Generation

The 6-bromo-3-aryl imidazo[1,2-a]pyridine scaffold serves as the direct precursor to the PIK-75 class of compounds. PIK-75 (N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide) is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) p110α isoform with an IC₅₀ of 5.8 nM , and also inhibits DNA-PK with IC₅₀ of 0.3 nM . The core 6-bromoimidazo[1,2-a]pyridin-3-yl scaffold is essential for this activity, as confirmed by SAR studies of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as PI3K p110α inhibitors [1]. 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine represents a close structural analog to the PIK-75 core, where the 3-(4-chlorophenyl) substituent can be elaborated via the Schiff base chemistry at the 3-position methylene or serve as a hydrophobic anchor. Analogs lacking the 6-bromo substituent cannot access this validated chemotype, while compounds without the 3-aryl group lose the hydrophobic binding element critical for PI3K pocket occupancy [2].

PI3K inhibitor mTOR inhibitor oncology kinase inhibitor

SAR-Documented 3-Aryl Substitution Critical for Target Engagement in Multiple Kinase Families

Structure-activity relationship studies of imidazo[1,2-a]pyridines across multiple kinase families have established that 3-aryl substitution is critical for target binding and potency. In a systematic evaluation of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors, compounds bearing aryl substituents at the 3-position demonstrated micromolar inhibition of DYRK1A and CLK1 kinases, with the most active compound 4c achieving IC₅₀ values of 2.6 μM (DYRK1A) and 0.7 μM (CLK1) [1]. Parallel SAR investigations on cyclin-dependent kinase (CDK) inhibitors identified that substitution at specific positions, including the 3-position, allows modulation of physical properties and offers potential for in vivo optimization [2]. The 4-chlorophenyl substituent in 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine provides an electron-withdrawing aromatic group that enhances hydrophobic interactions with kinase ATP-binding pockets, as corroborated by molecular docking studies that explain SAR trends [1]. Analogs lacking 3-aryl substitution show substantially reduced or abolished kinase inhibition, while compounds with non-halogenated phenyl groups exhibit lower lipophilicity and potentially reduced membrane permeability .

kinase inhibitor structure-activity relationship CDK DYRK CLK

Optimal Procurement Scenarios for 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 1464158-49-3) in Medicinal Chemistry and Chemical Biology


Parallel Library Synthesis of PI3K/mTOR Dual Inhibitors via Suzuki-Miyaura Diversification

Procure 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine for high-throughput parallel synthesis of PI3K/mTOR dual inhibitor libraries. Use the 6-bromo handle for microwave-assisted Suzuki-Miyaura coupling with diverse boronic acids (aryl, heteroaryl, alkenyl) to generate 6-substituted analogs. The 3-(4-chlorophenyl) group remains intact during this transformation, preserving the critical hydrophobic aryl anchor for kinase pocket binding. This workflow directly accesses the PIK-75 validated chemotype space, where the core 6-bromoimidazo[1,2-a]pyridine scaffold yields p110α inhibitors with IC₅₀ values in the low nanomolar range (PIK-75: p110α IC₅₀ = 5.8 nM, DNA-PK IC₅₀ = 0.3 nM) [REFS-1, REFS-2].

Sequential Orthogonal Derivatization for Complex Kinase Inhibitor SAR Exploration

Use the differential reactivity of the 6-bromo and 4-chlorophenyl substituents for two-step sequential functionalization without protecting groups. First, perform Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at the reactive 6-bromo position. Subsequently, under more forcing conditions or with specialized catalyst systems, activate the 4-chlorophenyl group for secondary cross-coupling or nucleophilic aromatic substitution. This orthogonal reactivity pattern, documented for imidazo[1,2-a]pyridine halogen derivatives where C2-bromine and C8-chlorine exhibit differential reactivity enabling sequential functionalization , allows generation of highly substituted analogs in only two synthetic steps from a single building block. This capability is particularly valuable for CDK, DYRK, and CLK kinase programs where 3-aryl substitution is critical for potency [1].

Fragment-Based Drug Discovery (FBDD) Hit Elaboration with Pre-Installed Halogen Handles

Incorporate 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine as an advanced fragment for FBDD hit-to-lead elaboration. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry with demonstrated applications in anticancer, antimicrobial, antiviral, and CNS therapeutics [2]. The pre-installed 3-(4-chlorophenyl) group provides a hydrophobic fragment that enhances lipophilicity (estimated logP increase of 1.0-1.5 units vs. unsubstituted parent; unsubstituted imidazo[1,2-a]pyridine logP = 1.35 [3]) and target binding affinity, while the 6-bromo handle enables rapid fragment growth via robust cross-coupling chemistry. This dual functionality allows medicinal chemists to explore diverse vectors from a single advanced intermediate, significantly reducing the number of synthetic steps required to access elaborated lead compounds compared to building from unsubstituted imidazo[1,2-a]pyridine.

Kinase Selectivity Profiling via 6-Position Diversification

Generate focused libraries of 6-substituted-3-(4-chlorophenyl)imidazo[1,2-a]pyridines for kinase selectivity profiling. The 3-aryl substitution provides basal kinase inhibition (most active 3-aryl analog 4c achieves DYRK1A IC₅₀ = 2.6 μM, CLK1 IC₅₀ = 0.7 μM) [1], while the 6-position diversification enables tuning of potency and selectivity across the kinome. Use the 6-bromo handle to introduce substituents that modulate ATP-pocket interactions, hinge-binding contacts, and solvent-exposed region occupancy. This strategy is validated by SAR studies showing that substitution at the 6-position significantly influences biological activity through modulation of lipophilicity and protein binding .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-(4-chlorophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.